1-(2-Pyrimidinyl)-3-{[4-(trifluoromethoxy)anilino]methylene}-2-pyrrolidinone
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Description
1-(2-Pyrimidinyl)-3-{[4-(trifluoromethoxy)anilino]methylene}-2-pyrrolidinone, also known as PTP, is a chemical compound that has been the subject of extensive scientific research. This compound has shown promising results in various studies, and its potential applications are being explored in different fields.
Scientific Research Applications
Hybrid Catalysts in Synthesis
Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been extensively utilized for the synthesis of pyrano[2,3-d]pyrimidine scaffolds, showcasing their significant role in medicinal and pharmaceutical industries due to broad synthetic applications and bioavailability. These methodologies highlight the importance of pyrimidines as key precursors for developing lead molecules with potential medicinal properties (Parmar, Vala, & Patel, 2023).
Pyrimidine Derivatives as Optical Sensors
Pyrimidine derivatives have been recognized for their applications in the synthesis of optical sensors due to their exquisite sensing materials, alongside their notable biological and medicinal relevance. The ability of pyrimidine derivatives to form both coordination and hydrogen bonds positions them as suitable candidates for developing sensing probes, contributing to both analytical chemistry and biomedical research (Jindal & Kaur, 2021).
Biological Significance and Anti-inflammatory Activity
Pyrimidine derivatives exhibit a wide range of pharmacological effects, including anti-inflammatory properties. They have been studied for their inhibitory response against vital inflammatory mediators, showcasing the potential of pyrimidines in developing novel anti-inflammatory agents. This research direction underscores the medicinal importance of pyrimidine compounds in addressing inflammation and related diseases (Rashid et al., 2021).
properties
IUPAC Name |
(3Z)-1-pyrimidin-2-yl-3-[[4-(trifluoromethoxy)anilino]methylidene]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2/c17-16(18,19)25-13-4-2-12(3-5-13)22-10-11-6-9-23(14(11)24)15-20-7-1-8-21-15/h1-5,7-8,10,22H,6,9H2/b11-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDRGUOVGXTDFG-KHPPLWFESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1=CNC2=CC=C(C=C2)OC(F)(F)F)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN(C(=O)/C1=C\NC2=CC=C(C=C2)OC(F)(F)F)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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